Bipolaroxin

Descripción general

Descripción

Bipolaroxin is a selective phytotoxin produced by the fungus Bipolaris sorokiniana, which is known to cause spot blotch disease in wheat. This compound is a bicyclical sesquiterpene belonging to the family Eremophilane . It plays a significant role in the interaction between the pathogen and the host plant, leading to the development of necrotic lesions on the leaves .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bipolaroxin can be isolated from the culture filtrate of Bipolaris sorokiniana. The isolation process involves purification using preparative thin-layer chromatography (prep TLC), followed by characterization using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound, as it is primarily studied in a research context. The compound is typically produced in small quantities for experimental purposes by cultivating the fungus and extracting the toxin from the culture filtrate .

Análisis De Reacciones Químicas

Types of Reactions: Bipolaroxin undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, which are essential for its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired outcome and the experimental setup .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound. These derivatives can exhibit different biological activities and are often studied to understand the compound’s mechanism of action .

Aplicaciones Científicas De Investigación

Interaction with G-Protein Signaling

Recent studies have shown that Bipolaroxin interacts with G-protein alpha (Gα) and beta (Gβ) subunits in wheat. This interaction significantly affects the physio-biochemical pathways leading to disease symptoms such as leaf blight .

- Molecular Docking Studies : Molecular docking simulations have revealed the binding affinity of this compound to G-protein subunits, indicating its role in modulating signaling pathways involved in plant defense mechanisms .

- Impact on MAPK Pathways : The application of this compound has been linked to the activation of MAPK pathways, which are crucial for plant responses to stress and pathogen attack. These findings suggest that this compound may play a role in manipulating plant signaling to facilitate disease progression .

Phytotoxicity Assessment

In controlled experiments, this compound was applied to various plant species to assess its phytotoxic effects. The results indicated that while some plants exhibited significant symptoms such as chlorosis and necrosis, others remained unaffected, highlighting its selective nature .

- Experimental Setup : Leaves were treated with this compound directly or via wound applications to determine the threshold concentrations required for observable phytotoxic effects.

Wheat Disease Development

A comprehensive study analyzed the effects of this compound on wheat infected by Bipolaris sorokiniana. The findings demonstrated that susceptible wheat cultivars showed increased disease severity when exposed to the toxin compared to resistant varieties .

| Study Parameters | Susceptible Cultivars | Resistant Cultivars |

|---|---|---|

| Disease Severity | High | Low |

| Leaf Blight Symptoms | Prominent | Minimal |

| G-Protein Interaction | Significant | Negligible |

Agricultural Implications

The unique properties of this compound suggest potential applications in agricultural research and crop protection strategies:

- Biopesticide Development : Understanding the molecular interactions of this compound can lead to the development of targeted biopesticides that exploit its phytotoxic properties against specific pathogens while minimizing harm to beneficial plants.

- Genetic Resistance Breeding : Insights into how this compound interacts with plant signaling pathways can inform breeding programs aimed at enhancing resistance in crops like wheat.

Mecanismo De Acción

Bipolaroxin exerts its effects by interacting with specific molecular targets in the host plant. It binds to the Gα and Gβ subunits of the wheat heterotrimeric G-protein, leading to the disruption of various physio-biochemical pathways . This interaction results in the formation of necrotic lesions on the leaves, which are characteristic of spot blotch disease . The compound also affects the phenylpropanoid and mitogen-activated protein kinase (MAPK) pathways, further contributing to its pathogenic effects .

Comparación Con Compuestos Similares

Bipolaroxin is unique among phytotoxins due to its specific structure and mode of action. Similar compounds produced by other species of Bipolaris, such as those from Bipolaris cookei, also exhibit phytotoxic activity but differ in their chemical structure and target specificity . For example, compounds like Cyclo-N-methylphenylalanyltryptophenyl (cNMPT) from Bipolaris cookei show selective herbicidal activity against dicotyledonous weeds . These differences highlight the uniqueness of this compound and its specific role in the interaction between Bipolaris sorokiniana and wheat .

Actividad Biológica

Bipolaroxin is a phytotoxin produced by the fungal pathogen Bipolaris cynodontis, known for its selective toxicity towards certain plant species. This article explores the biological activity of this compound, including its molecular interactions, effects on plant physiology, and potential applications in agriculture.

1. Molecular Interactions

Recent studies have elucidated the molecular dialogues between this compound and the G-protein subunits in wheat (Triticum aestivum). The interactions are characterized by:

- Binding Mechanism : Molecular docking studies reveal that this compound forms multiple hydrogen bonds with residues in the G-protein alpha (Gα) and beta (Gβ) subunits, significantly impacting the signaling pathways involved in plant defense mechanisms. Specifically, residues such as Glu29, Ser30, and Lys32 in Gα and Lys256 and Phe306 in Gβ are crucial for binding .

- Molecular Dynamics Simulations : These simulations indicate that the binding of this compound stabilizes the G-protein complex, influencing its conformational dynamics. The binding free energy calculations suggest a strong interaction between this compound and the G-protein subunits, which may facilitate the modulation of downstream signaling pathways like MAPK and phenylpropanoid pathways .

2. Physiological Effects on Plants

This compound's application has profound effects on wheat physiology, particularly in susceptible cultivars:

- Physio-biochemical Pathways : In planta studies show that this compound disrupts membrane integrity and biochemical pathways at concentrations greater than 15 ng mL. This disruption leads to increased production of reactive oxygen species (ROS), resulting in rapid cell death .

- Disease Development : The toxin significantly enhances disease symptoms in susceptible wheat varieties, leading to blightening of leaves. This effect underscores its role as a virulence factor in host-pathogen interactions .

3. Antiproliferative Activity

While primarily studied for its phytotoxicity, this compound's structure has also been investigated for potential antiproliferative properties:

- Cell Line Studies : Research indicates that compounds related to this compound exhibit antiproliferative activity against various human cancer cell lines (e.g., HCT-116, MCF-7). The mechanisms include induction of apoptosis and cell cycle arrest at the G2/M phase .

- Mechanisms of Action : The antiproliferative effects are attributed to interference with cellular processes like tubulin polymerization, which is critical for mitosis. Compounds derived from this compound analogs have shown significant activity in disrupting microtubule dynamics .

4. Comparative Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Target Organisms |

|---|---|---|

| Phytotoxicity | Blightening of wheat leaves | Triticum aestivum |

| Antiproliferative | Induction of apoptosis | Human cancer cell lines |

| Antioxidant Activity | Radical scavenging | Various cellular assays |

| Antimicrobial Activity | Selective toxicity against pathogens | Clinical pathogens |

5. Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1 : A study demonstrated that application of this compound resulted in significant changes in gene expression related to stress responses in wheat, indicating its role in modulating plant immune responses .

- Case Study 2 : In vitro experiments showed that derivatives of this compound exhibited cytotoxic effects on cancer cells, supporting its potential use as a therapeutic agent .

Propiedades

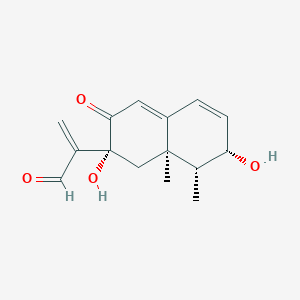

IUPAC Name |

2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-9(7-16)15(19)8-14(3)10(2)12(17)5-4-11(14)6-13(15)18/h4-7,10,12,17,19H,1,8H2,2-3H3/t10-,12-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQQYIKTDAADV-OBCWZRDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C=CC2=CC(=O)C(CC12C)(C(=C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C=CC2=CC(=O)[C@@](C[C@]12C)(C(=C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905663 | |

| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100665-30-3 | |

| Record name | Bipolaroxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100665303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.